[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine
Overview
Description
[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine is a synthetic organic compound that features a trifluoroethyl group attached to a pyrazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The trifluoroethyl and methanamine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmaceutical intermediate or active ingredient. Its trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, materials, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)methanamine: Similar structure but with the trifluoroethyl group attached at a different position on the pyrazole ring.
(1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine is unique due to the specific positioning of the trifluoroethyl and methanamine groups on the pyrazole ring. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds.
Biological Activity
[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine is a synthetic organic compound characterized by a trifluoroethyl group attached to a pyrazole ring, which is further connected to a methanamine group. This unique structure imparts specific biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
- IUPAC Name : [1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine
- Molecular Formula : C6H8F3N3
- Molecular Weight : 179.14 g/mol
- CAS Number : 856696-07-6
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Introduction of the Trifluoroethyl Group : This is often done via nucleophilic substitution reactions using trifluoroethyl halides.
- Attachment of the Methanamine Group : The final step involves the addition of the methanamine moiety to complete the synthesis.
The biological activity of this compound is influenced by its structural components:
- The trifluoroethyl group enhances lipophilicity and membrane permeability, potentially affecting pharmacokinetics and pharmacodynamics.
- The pyrazole ring may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:
- A study on pyrazole amide derivatives showed promising antifungal activity against various phytopathogenic fungi, indicating potential applications in agriculture and medicine .
Antiparasitic Activity
The incorporation of similar structural motifs in related compounds has demonstrated antiparasitic effects:
- Compounds with a trifluoromethyl group have been shown to exhibit enhanced activity against parasites like Trypanosoma brucei, suggesting that this compound could possess similar properties .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Antifungal Studies : A series of pyrazole derivatives were synthesized and tested for antifungal activity against pathogens such as Botrytis cinerea and Fusarium solani. The results indicated moderate to excellent antifungal activities for certain derivatives .
- Antiparasitic Studies : Research on related compounds revealed that modifications to the pyrazole structure could lead to enhanced efficacy against malaria parasites in mouse models. These findings suggest that similar modifications could be explored for this compound .
Comparative Analysis
A comparison with other similar compounds reveals unique aspects of this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
[3-(difluoromethyl)-1-methyl-1H-pyrazole] | Structure | Moderate antifungal activity |
[1-(trifluoromethyl)-pyrazole] | Structure | Antiparasitic activity against T. brucei |
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)4-12-3-5(1-10)2-11-12/h2-3H,1,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVALCAJYDHOUCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856696-07-6 | |
Record name | [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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